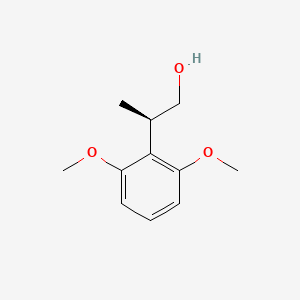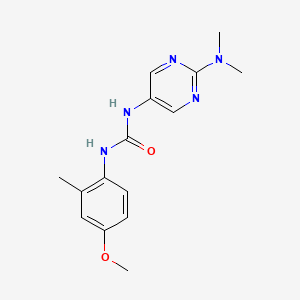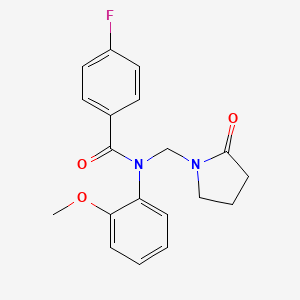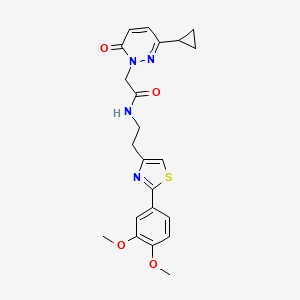![molecular formula C14H11ClN2OS B2642492 1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-ethanone CAS No. 866049-70-9](/img/structure/B2642492.png)
1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-ethanone” is a potent insecticide acting on nicotinic acetylcholine receptors (nAChRs). It can be used to control a broad range of lepidoptera .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. A study has investigated the crystal structure of a biologically active compound with a similar structure, based on the molecular conformation and the supramolecular packing in terms of intermolecular interactions .
Molecular Structure Analysis
The molecular formula of this compound is C6H8ClN5O2S . It has a complex structure involving a 1,3-thiazol-5-yl group and an indol-3-yl group, both attached to an ethanone group .
Chemical Reactions Analysis
The degradation of similar compounds in buffers at different pH and temperature levels has been investigated in laboratory studies . Different hydrolysis products were found to form under alkaline and acidic conditions .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 249.68 g/mol . Most neonicotinoids, including this compound, are water-soluble and break down slowly in the environment .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Research involving novel 1H-indole derivatives, which include structures related to the compound , has demonstrated significant antimicrobial activity. These compounds were synthesized and evaluated for their antibacterial and antifungal properties against various pathogens. The antimicrobial activity assessments revealed that these derivatives exhibit notable efficacy against both Gram-positive and Gram-negative bacteria as well as fungi such as Aspergillus niger and Candida albicans. This suggests the compound's potential utility in developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020).
Anti-Breast Cancer Potential
Another study focused on thiazolyl derivatives, related to the core structure of the compound, explored their synthesis and evaluated their antitumor activities against MCF-7 tumor cells. This research highlighted the potential of these derivatives as anti-breast cancer agents, with some compounds demonstrating promising activities in comparison to standard drugs such as vinblastine sulfate and cisplatin. The findings indicate the compound's relevance in the search for novel cancer therapeutics (Polycyclic Aromatic Compounds, 2021).
Antiviral and Antibacterial Activity of Hybrids
Investigations into isatin thiazoline hybrids, incorporating structural motifs similar to the compound in focus, have been conducted to assess their dual inhibitory effects on HIV-1 reverse transcriptase. These studies were aimed at designing and synthesizing derivatives to explore their biological activities against the virus, revealing that modifications in the thiazoline ring influence the compounds' effectiveness. This research underscores the potential application of such compounds in developing dual-function inhibitors against HIV-1, showcasing the broad applicability of these chemical frameworks in antiviral drug development (Journal of Enzyme Inhibition and Medicinal Chemistry, 2016).
Wirkmechanismus
This compound, like other neonicotinoids, binds to nicotinic acetylcholine receptors of a cell. In insects, these receptors are limited to the CNS. While low to moderate activation of these receptors causes nervous stimulation, high levels overstimulate and block the receptors causing paralysis and death .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c1-9(18)12-8-17(7-10-6-16-14(15)19-10)13-5-3-2-4-11(12)13/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTCSRMVGWPTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC3=CN=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(N-benzyl4-chlorobenzenesulfonamido)methyl]benzoic acid](/img/structure/B2642409.png)
![Dimethyl[2-(piperidin-2-yl)propyl]amine](/img/structure/B2642410.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2642411.png)
amine](/img/structure/B2642412.png)

![1-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2642414.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-mesitylacetamide](/img/structure/B2642415.png)

![4-methoxy-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2642420.png)

![3-(2,6-Dichlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide](/img/structure/B2642424.png)


